REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][NH2:5].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[C:12]([O:15]CC)(=[O:14])C>C(OCC)C.CCCCCC>[Cl:2][CH2:3][CH2:4][NH:5][C:12](=[O:14])[O:15][C:8]1[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1 |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
diethyl ether hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC.CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered out
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried by aspiration
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCNC(OC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 30.49 mmol | |
AMOUNT: MASS | 6.088 g | |
YIELD: PERCENTYIELD | 60.99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |